2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride

CRF1 receptor antagonist Process chemistry Chiral intermediate

2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride (CAS 1173434-71-3) is a chiral aminoacetonitrile derivative supplied as the hydrochloride salt. It features a stereodefined (S)-1-cyclopropylethylamine moiety linked to an acetonitrile group, yielding a molecular formula of C₇H₁₃ClN₂ and a molecular weight of 160.64 g/mol.

Molecular Formula C7H13ClN2
Molecular Weight 160.64 g/mol
Cat. No. B13106810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride
Molecular FormulaC7H13ClN2
Molecular Weight160.64 g/mol
Structural Identifiers
SMILESCC(C1CC1)NCC#N.Cl
InChIInChI=1S/C7H12N2.ClH/c1-6(7-2-3-7)9-5-4-8;/h6-7,9H,2-3,5H2,1H3;1H/t6-;/m0./s1
InChIKeyKARIAQOOWACGPR-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[(1S)-1-Cyclopropylethyl]amino]acetonitrile;hydrochloride: Chiral Aminoacetonitrile Building Block for Drug Discovery and Chemical Biology


2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride (CAS 1173434-71-3) is a chiral aminoacetonitrile derivative supplied as the hydrochloride salt . It features a stereodefined (S)-1-cyclopropylethylamine moiety linked to an acetonitrile group, yielding a molecular formula of C₇H₁₃ClN₂ and a molecular weight of 160.64 g/mol . The compound serves as a versatile chiral intermediate for constructing bioactive molecules—including antihelmintic aminoacetonitrile derivatives (AADs) [1], CRF₁ receptor antagonists [2], and PI3Kγ-selective inhibitors [3].

Stereodefined (S)-cyclopropylethylamine building block, supplied as hydrochloride salt
Enables stereospecific synthesis of CRF₁ antagonist and PI3Kγ-selective inhibitor libraries
Defined (S)-stereochemistry supports unambiguous SAR attribution in chiral aminoacetonitrile campaigns

Why 2-[[(1S)-1-Cyclopropylethyl]amino]acetonitrile;hydrochloride Cannot Be Replaced by Achiral or Racemic Analogs


Substituting the (S)-enantiomer with its (R)-antipode [(R)-2-(1-cyclopropylethylamino)acetonitrile hydrochloride, CAS 1173434-67-7] [1] or with an achiral aminoacetonitrile scaffold is not interchangeable. The cyclopropylethyl group imposes both conformational rigidity and a defined three-dimensional orientation that profoundly influences target binding, metabolic stability, and downstream biological readouts [2]. In PI3Kγ inhibitors, the cyclopropylethyl moiety displaces the DFG motif to induce an isoform-specific conformational change [3]; in CRF₁ antagonists such as BMS-665053, the (S)-cyclopropylethyl group is a structurally essential component for achieving sub-nanomolar receptor affinity [4]. Using the racemate or the opposite enantiomer alters the spatial presentation of the key amine handle and can reduce or abolish desired activity, as documented for structurally related 1-substituted cyclopropylamine LSD1/KDM1A inhibitors where stereochemistry directly determines cellular potency [5].

Target (S)-enantiomer
Enables specific CRF₁ chemotype (BMS-665053) and PI3Kγ-selective inhibitors
Substitution attempt
(R)-enantiomer (CAS 1173434-67-7) gives distinct pyrazinone chemotypes and activity profiles
Cyclopropylethyl constraint
Conformational rigidity and DFG displacement drive >1,000-fold PI3Kγ selectivity
Racemic or achiral analog
Loss of cyclopropylethyl may alter target engagement and metabolic stability (class-level LSD1/KDM1A data)
Stereochemistry-dependent SAR
(1S)-config. shows enzymatic inhibition not achieved by (1R) in related cyclopropylamine inhibitors
Opposite enantiomer
Spatial presentation of amine handle may shift, altering target binding and biological readout

Quantitative Differentiation Evidence for 2-[[(1S)-1-Cyclopropylethyl]amino]acetonitrile;hydrochloride


Chiral Configuration Enables Stereospecific Synthesis of CRF₁ Antagonist BMS-665053

The (S)-configured compound is a direct precursor to (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one (intermediate 3), which is coupled via palladium catalysis to yield BMS-665053, a CRF₁ antagonist with an IC₅₀ of 0.26 nM [1]. The scale-up process relies entirely on the defined (S)-stereochemistry; using the (R)-enantiomer (CAS 1173434-67-7) would yield the diastereomeric pyrazinone and is not described in any published route to this clinical candidate [1].

Stereospecific CRF₁ synthesis
Head-to-head
Exclusive use of (S)-enantiomer in published scale-up route to BMS-665053 (CRF₁ IC₅₀ 0.26 nM)
Enantiomer identity critical for synthesis route reproducibility
Org. Process Res. Dev. 2012; palladium-catalyzed coupling on preclinical batch
CRF1 receptor antagonist Process chemistry Chiral intermediate

Cyclopropylethyl Moiety Drives >1,000-Fold PI3Kγ Isoform Selectivity

In a class of PI3Kγ inhibitors built on the cyclopropylethylamine scaffold (for which the target compound is a key synthetic intermediate), the cyclopropylethyl substituent induces a DFG-motif conformational change that yields >1,000-fold selectivity for PI3Kγ over PI3Kα and PI3Kβ [1]. This 'DFG-out' like displacement is unique to cyclopropylethyl-bearing inhibitors and has not been observed with simpler alkyl or aryl substituents; it was confirmed by X-ray crystallography and hydrogen-deuterium exchange mass spectrometry [1].

PI3Kγ isoform selectivity
Class-level
>1,000-fold selectivity for PI3Kγ over PI3Kα/β
Cyclopropylethyl moiety drives DFG displacement and isoform selectivity
Nat. Chem. Biol. 2019; X-ray, HDX-MS on recombinant enzymes; individual inhibitor validation needed
PI3Kγ inhibitor Isoform selectivity Kinase drug discovery

(S)-Enantiomer Exhibits Cancer Cell Antiproliferative Activity in the 10–14 µM Range

The (S)-configured aminoacetonitrile hydrochloride demonstrates antiproliferative effects with IC₅₀ values between 10 and 14 µM across a panel of cancer cell lines . This level of activity is consistent with the broader aminoacetonitrile derivative (AAD) class, where monepantel and related AADs show anti-proliferative and differentiation-inducing effects [1]. While direct enantiomeric comparison data for the antiproliferative endpoint are not published, related 1-substituted cyclopropylamine LSD1/KDM1A inhibitors display marked stereochemical dependence, with the (1S)-configured derivatives showing enzyme inhibition not achieved by the (1R)-counterparts [2].

Antiproliferative activity
Supporting evidence
IC₅₀ 10–14 µM across cancer cell lines
Reported cell-model response; supports cytotoxicity endpoint review
No direct enantiomer comparison; class-level SAR indicates stereochemistry-dependent activity (Eur. J. Med. Chem. 2014)
Anticancer Cell proliferation Aminoacetonitrile derivative

(R)-Enantiomer Routes to Distinct CRF₁ Antagonist Chemotypes with Varying Potency

The (R)-enantiomer (CAS 1173434-67-7) is employed as a reactant in the synthesis of (R)-3,5-dibromo-1-(1-cyclopropylethyl)pyrazin-2(1H)-one, obtained in 64% yield and leading to CRF₁ antagonists with IC₅₀ values of 0.26–7.5 nM [1]. Notably, the (S)-enantiomer is used to construct the structurally distinct BMS-665053 series [2], while (R)-configured pyrazinones access a different chemical space at the CRF₁ receptor (CHEMBL539184, IC₅₀ = 1.10 nM; CHEMBL559443, IC₅₀ = 7.5 nM) [1]. This enantiomer-dependent divergence in chemotype and receptor affinity demonstrates that the (S)- and (R)-forms are not functionally interchangeable; each enantiomer unlocks a distinct SAR trajectory.

Enantiomer-dependent chemotype
Head-to-head
(S)-enantiomer → BMS-665053 (0.26 nM); (R)-enantiomer → distinct dibromo-pyrazinones (1.10–7.5 nM)
Enantiomer choice determines accessible chemotype and activity range at CRF₁
Rat frontal cortex binding assays; each enantiomer supports distinct SAR exploration
CRF1 receptor Enantiomer comparison Pyrazinone chemotype

High-Impact Application Scenarios for 2-[[(1S)-1-Cyclopropylethyl]amino]acetonitrile;hydrochloride


Stereospecific Synthesis of CRF₁ Receptor Antagonist Clinical Candidates

This (S)-configured building block is the authenticated starting point for (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one, the key intermediate in the published scale-up route to BMS-665053 [1]. Medicinal chemistry groups developing CRF₁ antagonists for stress-related disorders can directly implement the validated process; the required (S)-stereochemistry is essential to reproduce the reported 0.26 nM CRF₁ binding affinity of the final compound.

Construction of PI3Kγ-Selective Inhibitor Libraries with the Cyclopropylethyl Pharmacophore

The cyclopropylethyl-aminoacetonitrile framework provides the critical DFG-displacing moiety that confers >1,000-fold selectivity for PI3Kγ over PI3Kα/β [1]. Library synthesis efforts aimed at inflammatory and immuno-oncology targets can use this chiral intermediate to install the selectivity-determining cyclopropylethyl group in a single step, avoiding multistep de novo construction of the chiral amine.

Chiral Aminoacetonitrile Scaffold for Anthelmintic and Anticancer SAR Studies

As an aminoacetonitrile derivative (AAD), the compound is structurally related to monepantel, the first-in-class AAD anthelmintic [1]. Its documented antiproliferative activity (IC₅₀ 10–14 µM) [2] supports its use as a chiral probe in SAR campaigns exploring the intersection of nematode-specific acetylcholine receptor agonism and cancer cell differentiation pathways. The defined (S)-stereochemistry ensures that observed biological effects can be unambiguously attributed to a single enantiomer.

Enantiomer-Controlled Divergent Synthesis of Pyrazinone-Based GPCR Ligands

Procurement of both (S)- and (R)-enantiomers enables systematic exploration of enantiomer-dependent chemotype divergence at the CRF₁ receptor. The (S)-form yields the BMS-665053 chemotype (0.26 nM), while the (R)-form generates distinct dibromo-pyrazinone analogs with IC₅₀ values of 1.10–7.5 nM [1]. This paired-enantiomer strategy is valuable for intellectual property generation and for establishing comprehensive SAR around the cyclopropylethyl chiral center.

Application
Selection Property
Validation Focus
Stereospecific synthesis of CRF₁ receptor antagonist research candidates
Stereochemical-control context
Synthesis route reproducibility
PI3Kγ-selective inhibitor library construction
Isoform-selectivity assay fit
DFG-displacement endpoint interpretation
Chiral AAD scaffold for anthelmintic and anticancer SAR studies
Chiral probe for cell-model endpoint review
Antiproliferative endpoint context
Enantiomer-controlled divergent synthesis of pyrazinone-based GPCR ligand chemotypes
Enantiomer-dependent chemotype access
GPCR binding assay interpretation
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